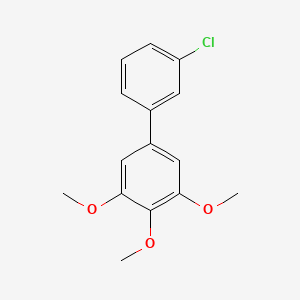
3'-Chloro-3,4,5-trimethoxy-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15ClO3. This compound is characterized by the presence of a biphenyl core substituted with a chlorine atom at the 3’ position and three methoxy groups at the 3, 4, and 5 positions. It is a derivative of biphenyl, which is a common structural motif in organic chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants and catalyst .
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl can be scaled up by optimizing the reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable .
化学反应分析
Types of Reactions
3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding phenols.
Reduction Reactions: The biphenyl core can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Phenolic derivatives.
Reduction: Cyclohexyl derivatives of the biphenyl core.
科学研究应用
3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
作用机制
The mechanism of action of 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90). These interactions can disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxy-1,1’-biphenyl: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3’-Bromo-3,4,5-trimethoxy-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.
3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl: Contains a fluorine atom, potentially altering its reactivity and interactions with biological targets.
Uniqueness
The presence of the chlorine atom in 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl makes it unique compared to its analogs. Chlorine can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the chlorine atom can enhance the compound’s ability to interact with specific biological targets, potentially increasing its efficacy in medicinal applications .
属性
CAS 编号 |
942475-05-0 |
|---|---|
分子式 |
C15H15ClO3 |
分子量 |
278.73 g/mol |
IUPAC 名称 |
5-(3-chlorophenyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C15H15ClO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,1-3H3 |
InChI 键 |
ZVDHRKHAISIJIP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


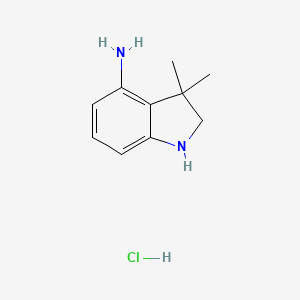
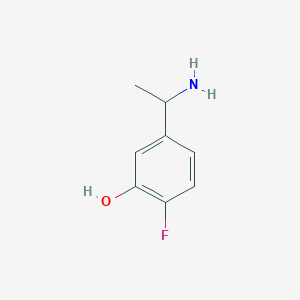

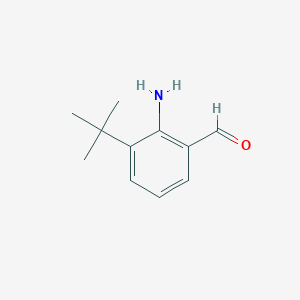
![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)

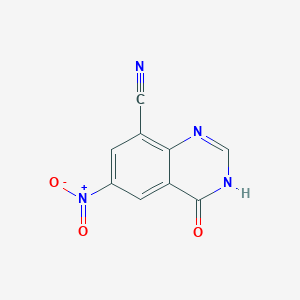
![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)

![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
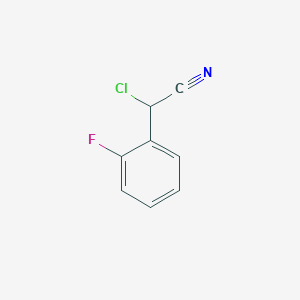
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
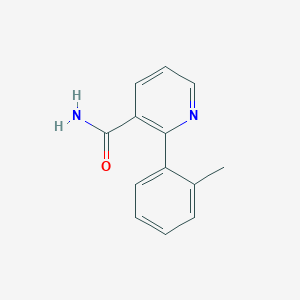
![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
